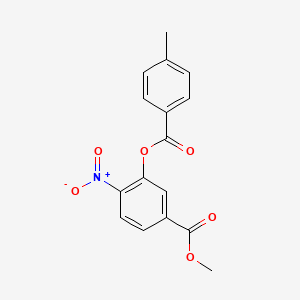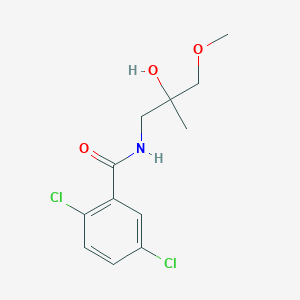
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide is thought to exert its effects by modulating the activity of ion channels, specifically the TRPV1 and TRPA1 channels. These channels are involved in a variety of physiological processes, including pain sensation and inflammation. By modulating the activity of these channels, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide may have potential as a therapeutic agent for a range of conditions.
Biochemical and Physiological Effects:
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channel activity, modulation of neurotransmitter release, and inhibition of cancer cell growth. These effects make (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide a valuable tool for researchers studying a wide range of biological processes.
実験室実験の利点と制限
One advantage of using (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide in lab experiments is its ability to modulate ion channel activity, making it a valuable tool for studying the function of these channels in a variety of biological processes. However, one limitation of using (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide. One area of interest is the development of new compounds based on the (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide scaffold, with potential therapeutic applications in a range of conditions. Another area of interest is the further study of the mechanisms underlying the effects of (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide on ion channel activity, which may lead to a better understanding of the role of these channels in physiological processes. Additionally, the potential use of (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide as an anti-cancer agent warrants further investigation.
合成法
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride with ammonia or an amine. Other methods involve the reaction of 2,2-dimethyl-1,3-dioxolane with methanesulfonic acid and subsequent reaction with an amine.
科学的研究の応用
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been found to modulate the activity of certain ion channels, making it a valuable tool for studying the function of these channels in the brain. In cancer research, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In drug discovery, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been used as a scaffold for the development of new compounds with potential therapeutic applications.
特性
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPFVFKNZUSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6-Dimethyloxan-2-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)

![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)

![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)

![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)
![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)
